molecular formula C13H7Cl3N2O2 B584707 Ketotriclabendazole CAS No. 1201920-88-8

Ketotriclabendazole

Katalognummer: B584707
CAS-Nummer: 1201920-88-8
Molekulargewicht: 329.561
InChI-Schlüssel: HADOEZYYSUGOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ketotriclabendazole (CAS: 1201920-88-8) is a key metabolite and residue marker of the anthelmintic drug triclabendazole, used to treat parasitic infections in livestock, particularly cattle and sheep . It is regulated under veterinary drug residue standards due to its pharmacological activity and persistence in animal tissues. The Acceptable Daily Intake (ADI) for this compound is 0–3 µg/kg body weight, reflecting its safety profile .

Maximum Residue Limits (MRLs) are strictly defined:

  • Cattle: Muscle (200 µg/kg), fat (100 µg/kg), liver (300 µg/kg), kidney (300 µg/kg)
  • Sheep: All tissues (100 µg/kg) .

Analytical methods, such as high-performance liquid chromatography (HPLC) and LC-MS, detect this compound at limits of 0.02 ppm in muscle and 0.04 ppm in organs, ensuring compliance with regulatory standards .

Wirkmechanismus

Target of Action

Ketotriclabendazole is an anthelmintic agent, primarily targeting Fasciola species . Fasciola species are parasitic flatworms, also known as liver flukes, that cause disease in sheep, cattle, and occasionally humans .

Mode of Action

It is structurally related to albendazole, another benzimidazole anthelmintic . Albendazole works by inhibiting tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production and leading to immobilization . It’s plausible that this compound operates in a similar manner.

Biochemical Pathways

Albendazole disrupts glucose uptake in parasites, depletes their glycogen stores, and decreases the formation of ATP . In essence, the compound starves the parasites of the energy they need to survive and reproduce.

Pharmacokinetics

Studies on triclabendazole, a related compound, show that it is primarily eliminated in the feces with minimal urinary excretion . In rats, approximately 93% of oral doses were eliminated within 48 hours, of which 88-95% was in feces . In a bile cannulated rat, 34% of a 5 mg/kg bw oral dose was excreted in bile in 49 hours .

Result of Action

The primary result of this compound’s action is the immobilization and eventual death of the targeted parasites . By disrupting their energy production and structural integrity, the compound effectively neutralizes the threat they pose to the host organism.

Biochemische Analyse

Biochemical Properties

Ketotriclabendazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic reactions

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to observable changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these interactions and effects are currently being studied.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched . It may interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biologische Aktivität

Ketotriclabendazole (KTCBZ) is a metabolite of the widely used anthelmintic triclabendazole (TCBZ), primarily employed in the treatment of liver fluke infections caused by Fasciola hepatica. This article explores the biological activity of KTCBZ, focusing on its pharmacokinetics, mechanisms of action, and implications for resistance in parasitic infections.

Overview of this compound

This compound is characterized as a halogenated benzimidazole derivative with significant flukicidal properties. It is formed through metabolic processes in the host after the administration of TCBZ. Research indicates that KTCBZ is one of the major metabolites excreted in urine and feces, highlighting its relevance in both therapeutic efficacy and residue monitoring in livestock products .

Pharmacokinetics

Absorption and Metabolism:
KTCBZ is rapidly absorbed following oral administration of TCBZ. Studies have shown that KTCBZ can be detected in plasma within hours, with peak concentrations typically reached around 12 hours post-administration . The metabolism of TCBZ involves several pathways, with KTCBZ being a key product alongside TCBZ sulphoxide (TCBZ-SO) and TCBZ sulphone (TCBZ-SO₂) .

Excretion:
The cumulative excretion of KTCBZ and its metabolites is predominantly via feces, accounting for approximately 97% recovery after 144 hours . The pharmacokinetic behaviors vary significantly between different animal species and dietary conditions, which can influence the systemic availability of KTCBZ .

Microtubule Disruption:
The primary mode of action attributed to this compound involves the disruption of microtubule formation in Fasciola hepatica. Similar to other benzimidazoles, KTCBZ binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization. This leads to morphological changes in the tegumental structure of the parasite, resulting in impaired motility and reproductive function .

Other Biological Effects:
In addition to microtubule disruption, KTCBZ has been implicated in various biological processes:

  • Inhibition of Protein Synthesis: Studies indicate that KTCBZ may inhibit protein synthesis within the parasite, further contributing to its anthelmintic effects .
  • Oxidative Phosphorylation Disruption: There is evidence suggesting that KTCBZ can uncouple oxidative phosphorylation, leading to energy depletion within the parasite cells .

Resistance Concerns

The emergence of resistance to TCBZ and its metabolites, including KTCBZ, poses a significant challenge in managing liver fluke infections. Over-reliance on TCBZ has led to documented cases of resistance across various geographical regions. For instance, studies have shown resistance rates as high as 80% in certain populations of Fasciola spp. . The mechanisms underlying this resistance may involve metabolic adaptations that reduce drug efficacy or changes in drug uptake dynamics.

Case Studies

  • Pharmacokinetic Study in Goats:
    A study conducted on goats demonstrated significant differences in the pharmacokinetics of TCBZ and its metabolites based on dietary conditions. Goats fed a concentrate diet exhibited higher plasma concentrations of KTCBZ compared to those grazing on pasture, indicating that diet can influence drug absorption and metabolism .
  • Resistance Monitoring:
    A longitudinal study assessing fluke populations revealed a concerning trend towards increased resistance to TCBZ. The study involved multiple farms across Europe and highlighted a need for alternative treatments or combination therapies to mitigate resistance development .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Ketotriclabendazole residues in animal tissues?

Methodological Answer: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard, with protocols involving tissue homogenization, solid-phase extraction (SPE) for purification, and quantification using isotope-labeled internal standards. Validation parameters (e.g., limit of quantification [LOQ] ≤5 µg/kg, recovery rates 80–110%) should align with regulatory guidelines such as those from the Chinese National Standard GB 31650 .

Q. How is this compound distinguished from structurally similar metabolites during residue analysis?

Methodological Answer: Chromatographic separation using a C18 column with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) resolves this compound from sulfone/sulfoxide metabolites. Confirmatory analysis via MS/MS fragmentation patterns (e.g., m/z transitions) further differentiates compounds, referencing standard materials (e.g., ZZSBI013–ZZSBI016) for calibration .

Q. What regulatory frameworks define maximum residue limits (MRLs) for this compound?

Methodological Answer: The Chinese GB 31650 standard specifies MRLs for this compound in edible tissues (e.g., 100 µg/kg in bovine liver) based on an acceptable daily intake (ADI) of 0–3 µg/kg body weight. Researchers must validate detection methods against these thresholds using certified reference materials .

Advanced Research Questions

Q. What experimental designs are optimal for pharmacokinetic studies of this compound in ruminants?

Methodological Answer: Employ crossover studies with controlled dosing (e.g., 10 mg/kg body weight) and sequential sampling of plasma, liver, and milk. Non-compartmental analysis (NCA) using Phoenix WinNonlin software models parameters like AUC and half-life. Tissue-specific extraction protocols must account for matrix effects during LC-MS analysis .

Q. How can researchers resolve contradictions in efficacy data against drug-resistant Fasciola hepatica?

Methodological Answer: Combine in vitro larval motility assays (e.g., EC₅₀ determination) with genomic sequencing of β-tubulin isoforms to identify resistance markers. Dose-response studies should include synergistic partners (e.g., triclabendazole sulfoxide) and statistical modeling (e.g., ANOVA with post-hoc Tukey tests) to assess significance .

Q. What molecular dynamics (MD) approaches elucidate this compound’s binding to parasitic β-tubulin?

Methodological Answer: Use AutoDock Vina for docking simulations to predict binding affinity and orientation. Follow with 100-ns MD simulations in GROMACS to assess stability of drug-target complexes. Validate predictions via in vitro tubulin polymerization assays .

Q. How do metabolite interference challenges impact multi-residue detection methods?

Methodological Answer: Optimize SPE cartridges (e.g., hydrophilic-lipophilic balance) to exclude sulfoxide/sulfone metabolites. Validate selectivity by spiking blank matrices with individual metabolites and analyzing cross-reactivity. Method robustness should meet CODEX CAC/GL 71-2009 criteria .

Q. Methodological Considerations

  • Data Validation : Ensure analytical methods comply with ISO/IEC 17025 for accreditation, including inter-laboratory reproducibility tests .
  • Ethical Sampling : Adhere to institutional animal care guidelines (e.g., IACUC protocols) for tissue collection in pharmacokinetic studies .
  • Statistical Rigor : Use tools like R or Python for multivariate analysis of resistance data, controlling for covariates like host species and dosage regimens .

Vergleich Mit ähnlichen Verbindungen

Parent Compound: Triclabendazole

Triclabendazole (CAS: 68786-66-3) is metabolized into ketotriclabendazole, sulfoxide, and sulfone derivatives.

Parameter Triclabendazole This compound
Role Parent drug Active metabolite
MRL Monitoring No Yes
ADI (µg/kg bw) Not specified 0–3

Triclabendazole Metabolites

Triclabendazole sulfoxide and sulfone (CAS: 100648-13-3 and 106791-37-1) are oxidative metabolites. While detected alongside this compound in analytical screens, they lack separate MRLs, as this compound remains the regulatory focus .

Compound Chemical Modification Detection Method
This compound Ketone group HPLC-DAD
Triclabendazole sulfoxide Sulfur oxidation (S→SO) LC-MS
Triclabendazole sulfone Sulfur oxidation (S→SO₂) LC-MS

Other Antiparasitic Agents

This compound’s ADI and MRLs differ significantly from non-benzimidazole antiparasitics, reflecting variations in toxicity and metabolic pathways:

Compound ADI (µg/kg bw) Cattle Muscle MRL (µg/kg) Primary Use
This compound 0–3 200 Liver fluke treatment
Trichlorfon 0–20 50 Insecticide
Toltrazuril Sulfone 0–2 100 (chicken muscle) Coccidiosis treatment

Sources:

Analytical Method Comparison

This compound is analyzed with precision comparable to other benzimidazoles but requires distinct protocols due to its unique chemical properties:

Compound Method LOD (ppm) LOQ (ppm)
This compound HPLC-DAD 0.02 0.04
Triclabendazole LC-MS 0.01 0.03
Albendazole HPLC-UV 0.03 0.10

Sources:

Key Research Findings

  • Multi-Residue Screening : Advanced methods like UHPLC-Q-TOF-MS detect this compound in seafood, though its primary use remains in livestock .
  • Metabolic Stability : this compound’s persistence in liver and kidney tissues necessitates strict monitoring compared to rapidly excreted drugs like trichlorfon .

Eigenschaften

IUPAC Name

5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADOEZYYSUGOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016778
Record name Ketotriclabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201920-88-8
Record name Ketotriclabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.